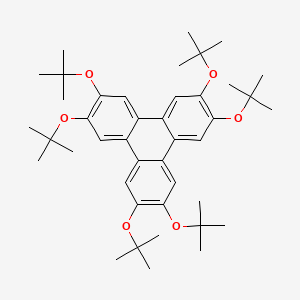![molecular formula C26H22N4O4 B14271825 4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline CAS No. 161204-63-3](/img/structure/B14271825.png)
4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C). This forms the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methoxyaniline in an alkaline medium. The reaction is carried out at a controlled temperature to ensure the formation of the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products
Reduction: 4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}aniline.
Oxidation: 4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-formylphenyl)diazenyl]phenyl}aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline has several applications in scientific research:
Chemistry: Used as a dye and a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored polymers and as a colorant in textiles and plastics.
作用机制
The mechanism of action of 4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form aromatic amines, which can then interact with various biological molecules. The pathways involved include:
Reduction Pathway: The azo group is reduced to form aromatic amines, which can bind to proteins and nucleic acids, affecting their function.
Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution, leading to the formation of various derivatives that can interact with biological targets.
相似化合物的比较
Similar Compounds
4-Methoxyazobenzene: Similar in structure but lacks the nitro group.
4-Methoxyphenylazoaniline: Similar but with different substituents on the aromatic rings.
4-Nitrophenylazoaniline: Similar but lacks the methoxy groups.
Uniqueness
4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and physical properties. These functional groups enhance its reactivity and make it suitable for a wide range of applications in various fields.
属性
CAS 编号 |
161204-63-3 |
|---|---|
分子式 |
C26H22N4O4 |
分子量 |
454.5 g/mol |
IUPAC 名称 |
N,N-bis(4-methoxyphenyl)-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C26H22N4O4/c1-33-25-15-11-22(12-16-25)29(23-13-17-26(34-2)18-14-23)21-7-3-19(4-8-21)27-28-20-5-9-24(10-6-20)30(31)32/h3-18H,1-2H3 |
InChI 键 |
ZVKDSMABNXNTMA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
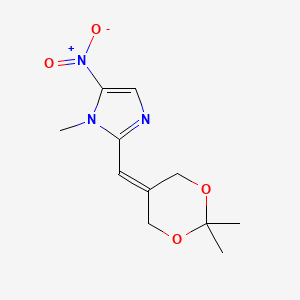
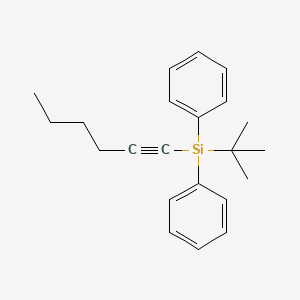
![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
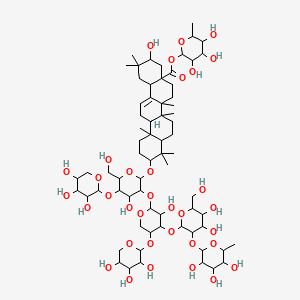
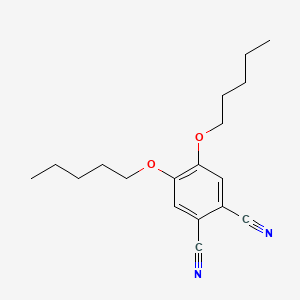

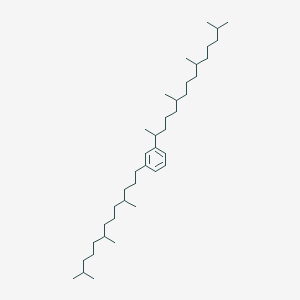
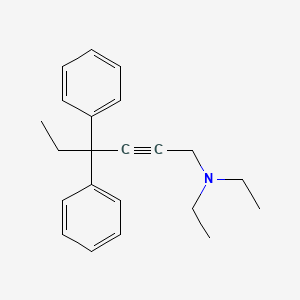
![2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14271794.png)
![[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14271795.png)


